molecular formula C21H26N2O6S B333107 methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B333107
M. Wt: 434.5 g/mol
InChI Key: UFCDFQZZNSUSEE-UHFFFAOYSA-N
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Description

methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring substituted with multiple functional groups, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of the diethylcarbamoyl and dimethoxyphenyl groups. Common reagents used in these reactions include diethylamine, methyl chloroformate, and 3,4-dimethoxybenzoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate
  • 17β-N,N-diethylcarbamoyl-4-methyl-4-aza-5α-androstan-3-one

Uniqueness

Compared to similar compounds, methyl 5-[(diethylamino)carbonyl]-2-[(3,4-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a broader range of chemical reactions and exhibit distinct biological activities, making it a valuable compound for research and application.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

methyl 5-(diethylcarbamoyl)-2-[(3,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H26N2O6S/c1-7-23(8-2)20(25)17-12(3)16(21(26)29-6)19(30-17)22-18(24)13-9-10-14(27-4)15(11-13)28-5/h9-11H,7-8H2,1-6H3,(H,22,24)

InChI Key

UFCDFQZZNSUSEE-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC)C(=O)OC)C

Origin of Product

United States

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